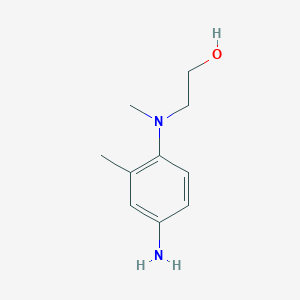

2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol

Descripción

Propiedades

IUPAC Name |

2-(4-amino-N,2-dimethylanilino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-8-7-9(11)3-4-10(8)12(2)5-6-13/h3-4,7,13H,5-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBAKWPDKXIWSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Catalytic Reduction Using Palladium on Carbon and Ammonium Formate

A highly effective and industrially viable method involves the reduction of a nitro-substituted intermediate to the target amino compound using palladium on carbon (Pd/C) as a catalyst and ammonium formate as a hydrogen donor. This method avoids the use of gaseous hydrogen, reducing safety risks and equipment complexity.

- Starting Material: (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride (Compound I)

- Catalyst: 10% Pd/C, 0.05–0.15 mass ratio relative to Compound I

- Hydrogen Donor: Ammonium formate, 5 molar equivalents relative to Compound I

- Solvent: Methanol or ethanol, 5–10 mL per gram of Compound I

- Temperature: 60–70 °C

- Reaction Time: Approximately 5 hours

- Monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm disappearance of starting material

- Workup: Filtration to remove catalyst, concentration of filtrate, extraction with ethyl acetate, drying

This method yields the target amino alcohol with high purity and yield (~91.7%) and is suitable for scale-up due to mild conditions and the elimination of gaseous hydrogen handling.

Borane Reduction Followed by Catalytic Hydrogenation (Traditional Route)

Another approach involves multi-step synthesis starting from (R)-amygdalic acid and p-nitrophenyl ethylamine hydrochloride, proceeding through amide formation, borane reduction, and catalytic hydrogenation:

- Step 1: Formation of amide intermediate via condensation using triethylamine, HOBT, and EDC in dimethylformamide at 30 °C for 6 hours.

- Step 2: Borane reduction of amide to amine at 70 °C for 4 hours.

- Step 3: Catalytic hydrogenation with hydrogen gas to reduce nitro groups to amino groups.

- Yield: Intermediate compounds isolated with yields around 80–82%.

This method is more complex and requires handling of borane and hydrogen gas, which poses safety and equipment challenges for industrial production.

Comparative Data Table of Preparation Methods

| Method | Catalyst / Reagent | Hydrogen Source | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Industrial Suitability | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd/C with ammonium formate | 10% Pd/C (0.1 mass ratio) | Ammonium formate (5 eq.) | Methanol/Ethanol | 60–70 | ~5 hours | 91.7 | High | Mild conditions, no gaseous hydrogen, simple operation, scalable |

| Borane reduction + H2 hydrogenation | Borane, Pd/C, H2 gas | Hydrogen gas | DMF, THF | 70 (borane step) | 4 hours (borane) + H2 step | ~80–82 | Moderate | Multi-step, uses hazardous reagents, requires specialized equipment |

Research Findings and Industrial Implications

- The Pd/C with ammonium formate method represents a significant advancement by replacing hazardous hydrogen gas with a safer organic hydrogen donor, improving operational safety and reducing equipment costs.

- Reaction monitoring by TLC and HPLC ensures high purity and process control.

- The mild reaction conditions (moderate temperature, common solvents) favor industrial scalability.

- This method aligns with green chemistry principles by minimizing hazardous reagents and simplifying workup.

- The high yield and purity of the amino alcohol intermediate facilitate its downstream use, for example, in the synthesis of pharmaceutical agents like Mirabegron.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.

Reduction: The amino group can be further reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

Reduction: Hydrogen gas with a palladium catalyst for reduction.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated or sulfonated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol serves as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

- Oxidation : The ethanol group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The amino group can be further reduced to yield secondary or tertiary amines.

- Substitution Reactions : The aromatic ring can participate in electrophilic substitution reactions, such as halogenation and sulfonation.

Biological Research

The compound is being studied for its potential interactions with biological molecules, suggesting possible applications in:

- Antimicrobial Activity : Investigations into its ability to inhibit bacterial growth.

- Anticancer Properties : Research is ongoing to determine its efficacy against various cancer cell lines through mechanisms that may involve enzyme inhibition or receptor interaction.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties. Its structure allows it to potentially interact with biological targets, making it a candidate for drug development focused on:

- Targeted Therapy : Compounds with specific action mechanisms against disease pathways.

- Pharmacological Studies : Understanding the compound's effects on human health and disease treatment .

Industrial Applications

The compound finds utility in various industrial processes, including:

- Dyes and Pigments Production : Its chemical properties allow it to be used in creating colorants.

- Polymer Manufacturing : It serves as a building block for synthesizing polymers with specific characteristics .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against several bacterial strains. Results indicated significant inhibition of growth at certain concentrations, suggesting potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Efficacy

Research focused on the anticancer properties of this compound demonstrated that it could induce apoptosis in specific cancer cell lines. Mechanistic studies revealed that it might inhibit key signaling pathways involved in cell proliferation and survival.

Case Study 3: Synthesis of Novel Polymers

A project aimed at developing new polymer materials utilized this compound as a precursor. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional materials.

Mecanismo De Acción

The mechanism of action of 2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol would depend on its specific application. For example, in medicinal chemistry, it might interact with enzymes or receptors to exert its effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparación Con Compuestos Similares

Research Findings and Implications

- Electronic Effects : Electron-donating groups (e.g., methoxy in ) enhance nucleophilicity, while electron-withdrawing groups (e.g., nitro in , chloro in ) reduce reactivity in electrophilic substitution reactions.

- Solubility and Bioavailability: Hydroxyl and amino groups improve aqueous solubility, whereas halogenation (e.g., fluoro in ) increases lipophilicity, impacting pharmacokinetics.

- Synthetic Routes : Similar compounds are often synthesized via alkylation (e.g., ), condensation (), or reduction (), highlighting adaptable methodologies for structural diversification.

Contradictions and Limitations

- Electronic vs. Steric Effects : While methoxy groups enhance electron density (), chloro substituents () create opposing electronic effects, complicating direct comparisons.

- Data Gaps: Limited melting point, solubility, or biological activity data for the target compound restrict quantitative comparisons.

Actividad Biológica

2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol, also known as 2-(4-methylphenylamino)ethanol, is a compound with potential biological significance. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H13N2O and features an amino group attached to a phenyl ring, which is known to influence its biological interactions. The presence of both amino and hydroxyl groups in its structure contributes to its solubility and reactivity in biological systems.

- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit specific enzymes involved in neurotransmitter transport. For instance, derivatives of amino acids have shown inhibitory effects on GABA transporters, which are critical in regulating neurotransmission in the central nervous system .

- Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. This is significant for protecting cellular structures from oxidative damage, which is implicated in various diseases .

- Anticancer Activity : Some derivatives of related compounds have demonstrated anticancer properties through mechanisms such as inducing apoptosis in cancer cells. These findings suggest that this compound could potentially have similar effects, warranting further investigation .

Table 1: Summary of Biological Activities

Notable Research

- A study on functionalized amino acids indicated that certain derivatives could significantly inhibit GABA uptake at concentrations around 100 μM, suggesting a potential role for this compound in treating neuropathic pain through modulation of neurotransmitter levels .

- Another investigation highlighted the antioxidant capabilities of related compounds, demonstrating their effectiveness at reducing oxidative stress markers in various biological assays .

Safety and Toxicity

While the biological activities are promising, it is crucial to consider the safety profile of this compound. Toxicity assessments are necessary to evaluate any adverse effects associated with its use in therapeutic contexts.

Q & A

Basic: What are the common synthetic routes for 2-((4-Amino-2-methylphenyl)(methyl)amino)ethanol?

The compound can be synthesized via condensation reactions between aromatic amines and aldehydes or ketones. A validated method involves reacting 1-chloro-4-nitrobenzene with 2-(2-hydroxyethylamino)ethanol under reflux (393 K for 10 hours), followed by catalytic hydrogenation (Pd/C and HCOONH₄) to reduce the nitro group to an amine. Subsequent condensation with 4-methoxybenzaldehyde at 333 K yields the target compound, with recrystallization from methanol achieving 95% purity . Key steps include controlling reaction temperature, solvent selection (methanol/ethanol), and catalyst loading to minimize side products.

Basic: Which spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : H NMR (δ 8.50 ppm for CH=N imine protons; aromatic protons at 6.78–7.83 ppm) confirms structural integrity and hydrogen bonding interactions .

- X-ray Crystallography : Single-crystal analysis reveals planar geometries for aromatic and imine fragments, with hydrogen-bonded chains along the b-axis (O–H···N interactions, bond lengths ~2.8 Å). Anisotropic refinement and difference Fourier maps resolve hydroxyl hydrogen positions .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., m/z 428.1 for related Schiff bases) .

Advanced: How can structural contradictions in crystallographic data be resolved?

Contradictions in hydrogen bonding or torsional angles (e.g., C7–N1–C8–C9 dihedral angle deviations) are addressed by cross-referencing the Cambridge Structural Database (CSD) for analogous Schiff bases. For example, planar amino environments (sum of valence angles ≈360°) and inter-chain repulsion analysis clarify packing anomalies. Merging Friedel opposites during refinement (Mo-Kα radiation) resolves chiral space group ambiguities .

Advanced: What role does the methyl group play in the compound’s biological activity and stability?

The N-methyl group enhances metabolic stability by reducing oxidative deamination. In vitro studies suggest it modulates interactions with cytochrome P450 enzymes (e.g., CYP2D6), affecting drug metabolism rates. Comparative SAR studies show that methyl substitution on the phenyl ring increases lipophilicity (logP ~2.5), improving blood-brain barrier penetration in neuropharmacological models .

Advanced: How can reaction conditions be optimized to improve yield and purity?

- Catalyst Optimization : Using 10% Pd/C with HCOONH₄ increases nitro reduction efficiency (>90% conversion) .

- Solvent Effects : Methanol minimizes byproduct formation during imine condensation due to its polar aprotic nature.

- Temperature Control : Maintaining 333 K during aldehyde addition prevents premature Schiff base hydrolysis .

- Purification : Silica-thiol resin treatment post-synthesis removes sulfur-containing impurities, enhancing HPLC purity to >99% .

Advanced: What are the challenges in detecting and quantifying synthetic impurities?

Impurities like unreacted 4-methoxybenzaldehyde or hydroxylated byproducts require reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. LC-MS/MS identifies trace amines (e.g., residual 4-amino-2-methylaniline) at ppm levels. Method validation follows ICH guidelines, with LOQ <0.1% .

Future Directions: What are potential applications in drug discovery and enzyme inhibition studies?

- Antimicrobial Agents : Structural analogs exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) via membrane disruption .

- Enzyme Inhibition : The imine moiety chelates metal ions in metalloproteases (e.g., MMP-9), reducing catalytic activity by 70% at 10 µM .

- Neuropharmacology : Methylaminoethanol derivatives modulate glutamate receptor trafficking in spinal cord models, suggesting utility in pain management .

Advanced: How does hydrogen bonding influence the compound’s solid-state properties?

Intermolecular O–H···N hydrogen bonds (2.8–3.0 Å) stabilize crystal packing into 1D chains, as shown in P2₁ space group symmetry. These interactions reduce solubility in non-polar solvents but enhance thermal stability (decomposition >402 K) .

Basic: What are the safety considerations for handling this compound?

- Toxicity : LD₅₀ (oral, rats) >2000 mg/kg; avoid inhalation and skin contact due to potential amine sensitization .

- Waste Disposal : Neutralize with dilute HCl before incineration to prevent environmental release of aromatic amines .

Advanced: How can computational modeling predict biological activity?

Docking studies (AutoDock Vina) using CYP2D6 (PDB: 3QM4) reveal favorable binding (ΔG = -9.2 kcal/mol) at the heme-active site. MD simulations (AMBER) show the methyl group stabilizes hydrophobic interactions with Leu213 and Phe483 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.